molecular formula C16H16F3N3O3 B2988450 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide CAS No. 1796948-55-4

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide

Cat. No.: B2988450
CAS No.: 1796948-55-4
M. Wt: 355.317
InChI Key: VHCNNUFRKQKIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical research. This molecule is a benzamide derivative incorporating two privileged pharmacophores: a pyrazole ring and a tetrahydropyran (oxane) moiety. The pyrazole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals, noted for its versatility in drug design . The integration of the tetrahydropyran ring can influence the compound's conformation, solubility, and metabolic stability, making it a valuable structural element in lead optimization . The presence of the trifluoromethoxy (OCF₃) group on the benzamide ring is a common strategy in modern agrochemical and pharmaceutical development. This group can enhance a molecule's lipophilicity, membrane permeability, and overall metabolic stability, which are critical parameters for achieving desirable pharmacokinetic properties . Compounds with similar structural motifs, particularly those containing pyrazole cores, have been extensively investigated and demonstrated a range of pharmacological activities in scientific studies, including anticancer and anti-inflammatory effects . The specific mechanism of action and research applications for this compound are subject to ongoing investigation. Its structure suggests potential for interacting with various enzymatic targets, and it may serve as a key intermediate or novel chemical entity in high-throughput screening campaigns or structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the available safety data sheets and handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O3/c17-16(18,19)25-14-4-2-1-3-13(14)15(23)21-11-9-20-22(10-11)12-5-7-24-8-6-12/h1-4,9-10,12H,5-8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCNNUFRKQKIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the key intermediates

    Synthesis of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of Oxane Ring: The oxane ring can be introduced by reacting the pyrazole intermediate with a suitable oxane precursor, such as tetrahydropyranyl chloride, under basic conditions.

    Formation of Trifluoromethoxybenzamide: The final step involves the coupling of the oxane-pyrazole intermediate with 2-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.

    Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide.

    Materials Science:

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Solubility : The oxan-4-yl group in the target compound and enhances solubility compared to cyclopentyl () or methyl groups (), which are more lipophilic.
  • Heterocyclic Diversity : Thiophene () and pyridine () substituents introduce aromaticity and hydrogen-bonding capabilities, which are absent in the target compound.

Biological Activity

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the available research findings regarding its biological activity, including antifungal properties, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound is characterized by the following structural formula:

N 1 oxan 4 yl 1H pyrazol 4 yl 2 trifluoromethoxy benzamide\text{N 1 oxan 4 yl 1H pyrazol 4 yl 2 trifluoromethoxy benzamide}

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrazol-benzamide compounds exhibit significant antifungal properties. For instance, a related compound, 5IIc , showed promising results against various fungal strains, which may indicate similar potential for this compound.

Fungal Strain EC50 (mg/L) Control EC50 (mg/L)
Sclerotinia sclerotiorum0.20Fluxapyroxad: 0.12
Valsa mali3.68Fluxapyroxad: 12.67

These findings suggest that this compound could be effective in treating fungal infections, potentially offering an alternative to existing antifungal agents.

Molecular docking studies have been employed to elucidate the mechanism through which this compound exerts its antifungal effects. It is hypothesized that the compound interacts with key amino acids in target proteins such as succinate dehydrogenase (SDH), which plays a critical role in the fungal metabolic pathway.

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the trifluoromethoxy group is particularly noteworthy as it may contribute to increased lipophilicity and improved binding affinity to biological targets.

Case Studies

A case study involving a closely related pyrazole-benzamide derivative demonstrated significant in vivo efficacy against Sclerotinia sclerotiorum, achieving an inhibitory rate of 97.1% at a concentration of 50 mg/L. This underscores the potential therapeutic applications of compounds within this chemical class.

Q & A

Basic: What are the optimal synthetic routes for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-(trifluoromethoxy)benzamide?

The compound can be synthesized via a multi-step approach involving amide bond formation. A representative method includes:

  • Step 1 : React 1-(oxan-4-yl)-1H-pyrazol-4-amine with 2-(trifluoromethoxy)benzoyl chloride in anhydrous acetonitrile under nitrogen atmosphere.
  • Step 2 : Use potassium carbonate (K₂CO₃) as a base to neutralize HCl generated during the reaction .
  • Step 3 : Stir the mixture at room temperature with a Teflon-coated egg-shaped stir bar for 12–24 hours .
  • Scale considerations : Reactions at 125 mmol scale have been reported, requiring rigorous hazard analysis for reagent handling .

Basic: How can this compound be purified and characterized post-synthesis?

  • Purification : After quenching with 10% NaHCO₃, extract the crude product using dichloromethane. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol .
  • Characterization : Confirm structure using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtained). Intermolecular hydrogen bonds (e.g., N–H⋯N) can stabilize crystal packing .

Basic: What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition : Use fluorescence-based assays to study interactions with target enzymes (e.g., kinases, oxidoreductases) at varying concentrations (1–100 µM) .
  • Receptor binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled substrates) to determine IC₅₀ values .
  • Cellular viability : MTT or ATP-luciferase assays in cell lines relevant to the hypothesized therapeutic area (e.g., cancer, fibrosis) .

Advanced: How to optimize reaction conditions for scale-up synthesis?

  • Solvent selection : Replace acetonitrile with DMF or THF for improved solubility of intermediates .
  • Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions involving heterocyclic amines.
  • Process safety : Use trichloroisocyanuric acid (TCICA) as a safer alternative to toxic chlorinating agents .
  • Automation : Implement continuous flow chemistry for hazardous steps (e.g., acyl chloride formation) .

Advanced: How to design in vivo studies for assessing therapeutic potential?

  • Model selection : Use dimethylnitrosamine (DMN)-induced liver fibrosis in rats to evaluate antifibrotic activity. Dose orally at 1–10 mg/kg twice daily .
  • Endpoint analysis : Quantify collagen IA1 mRNA via qPCR or immunohistochemistry. Compare with TGF-β inhibitors (e.g., GW788388) as positive controls .
  • Pharmacokinetics : Monitor plasma concentrations using LC-MS/MS to assess bioavailability and metabolic stability influenced by the trifluoromethoxy group .

Advanced: How to resolve contradictions in reported biological activity across studies?

  • Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. primary hepatocytes) and incubation times.
  • Target specificity : Use CRISPR/Cas9 knockout models to confirm on-target effects vs. off-target interactions (e.g., ALK5 vs. unrelated kinases) .
  • Data normalization : Express activity as % inhibition relative to vehicle and positive controls to mitigate inter-lab variability .

Advanced: What computational methods predict structure-activity relationships (SAR)?

  • Docking studies : Use AutoDock Vina to model interactions between the pyrazole-oxane moiety and ATP-binding pockets (e.g., ALK5) .
  • DFT calculations : Analyze electron density maps to identify reactive sites (e.g., trifluoromethoxy group’s electron-withdrawing effects) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯F) in crystal structures to guide solubility optimization .

Advanced: How to assess metabolic stability and degradation pathways?

  • In vitro assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS.
  • Metabolite ID : Use high-resolution MS/MS to identify oxidative metabolites (e.g., hydroxylation at the pyrazole ring) .
  • Stability enhancement : Introduce deuterium at metabolically labile sites or modify the oxane ring to reduce CYP450-mediated oxidation .

Advanced: What crystallographic techniques confirm its molecular conformation?

  • X-ray diffraction : Grow crystals via slow evaporation from methanol. Resolve structures at 1.0 Å resolution using synchrotron radiation .
  • Hydrogen bonding : Identify classical (N–H⋯N) and non-classical (C–H⋯O/F) interactions that stabilize dimeric or polymeric arrangements .
  • Software tools : Refine structures with SHELXL and visualize packing motifs using CrystalExplorer .

Advanced: How to design analogues for improved potency?

  • Substitution strategy : Replace the oxane ring with piperidine or morpholine to modulate lipophilicity (clogP).
  • Bioisosteres : Substitute trifluoromethoxy with pentafluorosulfanyl (SF₅) for enhanced metabolic stability .
  • SAR libraries : Synthesize derivatives with varied pyrazole substituents (e.g., methyl, nitro) and screen against target panels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.